4-fluoro-L-phenylalanine

Description

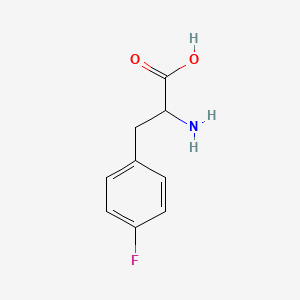

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physicochemical properties of 4-fluoro-L-phenylalanine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-F-Phe) is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry, protein engineering, and drug development. The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and biological activity. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies for its characterization.

Introduction: The Significance of Fluorination in Phenylalanine Analogs

The introduction of fluorine into organic molecules, particularly bioactive compounds, is a well-established strategy in drug discovery.[1] The C-F bond is exceptionally strong and the fluorine atom is small, causing minimal steric perturbation while inducing significant changes in electronic properties.[1][2] In the context of L-phenylalanine, the para-fluorination to yield this compound results in a molecule that can act as a subtle yet powerful probe and building block.[3][4] Its incorporation into peptides and proteins can enhance stability against enzymatic degradation, modulate receptor binding affinities, and serve as a valuable reporter for ¹⁹F NMR studies.[2][5][6] This guide will delve into the fundamental physicochemical characteristics that underpin these valuable applications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various experimental setting and its influence on the macromolecules into which it is incorporated.

Structural and Molecular Profile

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | [7][8] |

| Synonyms | p-Fluoro-L-phenylalanine, L-4-Fluorophenylalanine | [8][9] |

| CAS Number | 1132-68-9 | [8][9] |

| Molecular Formula | C₉H₁₀FNO₂ | [7][9][10] |

| Molecular Weight | 183.18 g/mol | [7][9][10] |

| Appearance | White to off-white crystalline powder | [9][10] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various assays. There are some conflicting reports in the literature regarding its aqueous solubility, which may be attributable to differences in experimental conditions such as pH and temperature.

| Solvent | Solubility | Source(s) |

| Water | Soluble (50 mg/ml in 0.5M HCl) | [9][11] |

| Slightly soluble/Insoluble | [12][13] | |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9][11] |

Expert Insight: The zwitterionic nature of this compound at neutral pH can limit its aqueous solubility. Solubility is significantly enhanced in acidic or basic solutions where the amino or carboxyl group is fully protonated or deprotonated, respectively. For practical purposes, dissolution in dilute aqueous acid (e.g., 0.1 M HCl) is a reliable starting point for preparing stock solutions.

Acidity and Basicity (pKa)

The pKa values of the ionizable groups in this compound are crucial for understanding its charge state at a given pH, which in turn influences its interactions with other molecules.

| Ionizable Group | Predicted pKa | Source(s) |

| Carboxylic Acid | ~2.20 | [9][11] |

| Amino Group | ~9.2 (estimated) |

Note: The predicted pKa for the carboxylic acid is readily available. The pKa of the amino group is estimated to be similar to that of natural phenylalanine.

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | ~255 °C (with decomposition) | [9][11][14] |

Causality: The high melting point is characteristic of amino acids and is due to the strong intermolecular forces, including hydrogen bonding and electrostatic interactions, within the crystalline lattice.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of this compound and the biomolecules into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying this compound, with ¹H, ¹³C, and ¹⁹F nuclei all providing valuable information.

-

¹H NMR: Provides information on the proton environment within the molecule.

-

¹³C NMR: Offers insights into the carbon skeleton.[7]

-

¹⁹F NMR: This is a particularly valuable technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent probe for conformational changes, ligand binding, and protein folding.[5][6][15]

Experimental Protocol: ¹⁹F NMR for Assessing Protein Conformational Changes

-

Protein Expression and Labeling: Genetically encode this compound into the protein of interest by supplementing the expression media with the fluorinated amino acid.

-

Purification: Purify the labeled protein using standard chromatographic techniques.

-

NMR Sample Preparation: Prepare a concentrated solution of the labeled protein (typically 0.1-1.0 mM) in a suitable buffer containing 10% D₂O for the field frequency lock.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The number of observed resonances should correspond to the number of incorporated this compound residues in unique chemical environments.

-

Titration/Perturbation: Introduce a ligand, denaturant, or change in temperature and acquire a series of ¹⁹F NMR spectra.

-

Data Analysis: Analyze changes in the chemical shifts and line widths of the ¹⁹F signals to monitor site-specific conformational changes.

Caption: Workflow for ¹⁹F NMR-based conformational analysis.

UV-Visible Spectroscopy

Like native phenylalanine, this compound possesses a phenyl ring that absorbs ultraviolet light. While its absorption is weaker than that of tryptophan and tyrosine, it can still be a useful tool for quantification and for studying its incorporation into peptides.[16][17][18] The absorption spectrum of phenylalanine exhibits fine structure, which can be enhanced using second-derivative spectroscopy.[16]

Experimental Protocol: Quantification using UV-Vis Spectroscopy

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., 0.1 M HCl).

-

Spectra Acquisition: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), typically around 258 nm.

-

Calibration Curve: Plot a graph of absorbance versus concentration to generate a standard curve.

-

Sample Measurement: Measure the absorbance of the unknown sample at the same λ_max.

-

Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve, applying the Beer-Lambert law.[19]

Caption: UV-Vis quantification workflow.

Crystal Structure and Solid-State Properties

The solid-state structure of this compound has been investigated, revealing layered crystal structures similar to L-phenylalanine.[20] These structures are characterized by bilayers stabilized by strong hydrogen bonding between the zwitterionic amino and acid groups, with hydrophobic interactions between the stacked phenyl rings.[20] The introduction of the fluorine atom can subtly influence these packing arrangements.[20]

Stability and Reactivity

This compound is a stable compound under standard laboratory conditions.[12] However, it is important to be aware of its potential reactivity:

-

Light Sensitivity: May be sensitive to light, so storage in a dark place is recommended.[12][13]

-

Incompatibilities: Incompatible with strong oxidizing agents.[12]

-

Combustibility: The compound is combustible.[12]

Applications in Drug Development and Research

The unique physicochemical properties of this compound make it a valuable tool in several research areas:

-

Peptide and Protein Engineering: Its incorporation can enhance metabolic stability and modulate biological activity.[2][3][21]

-

Drug Design: Serves as a building block for novel pharmaceuticals, including anticancer agents.[1][3][22]

-

NMR-based Structural Biology: The ¹⁹F nucleus acts as a sensitive probe for studying protein structure, dynamics, and interactions.[5][6][23]

-

Radiolabeling: The fluorine atom allows for the potential development of ¹⁸F-labeled analogs for use in Positron Emission Tomography (PET).[1]

Caption: Properties and applications of 4-F-Phe.

Conclusion

This compound is more than just a fluorinated analog of a natural amino acid; it is a sophisticated tool for researchers, scientists, and drug development professionals. Its distinct physicochemical properties, driven by the strategic placement of a fluorine atom, offer a means to enhance the therapeutic potential of peptides, probe the intricacies of protein structure and function, and design novel therapeutic agents. A thorough understanding and application of the principles and methodologies outlined in this guide will empower researchers to fully leverage the potential of this versatile molecule.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 10. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]

- 12. This compound | CAS#:51-65-0 | Chemsrc [chemsrc.com]

- 13. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. This compound | 1132-68-9 [sbsgenetech.com]

- 15. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins | Springer Nature Experiments [experiments.springernature.com]

- 18. agilent.com [agilent.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 22. caymanchem.com [caymanchem.com]

- 23. isotope.com [isotope.com]

A Senior Application Scientist's Guide to Sourcing High-Purity 4-Fluoro-L-phenylalanine for Pharmaceutical Research and Development

Abstract

4-Fluoro-L-phenylalanine (4-F-L-Phe) is a non-proteinogenic amino acid increasingly pivotal in drug discovery and development.[1][2] Its strategic incorporation into peptides and small molecules can significantly enhance therapeutic properties such as metabolic stability, binding affinity, and pharmacokinetic profiles.[1][3] However, the success of these applications is critically dependent on the purity of the starting material. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 4-F-L-Phe. We will explore the definition of "high-purity," compare leading commercial suppliers, outline a robust supplier qualification workflow, and detail best practices for handling and analysis.

Introduction: The Critical Role of Purity in 4-F-L-Phe Applications

The substitution of a single hydrogen atom with fluorine on the phenyl ring of L-phenylalanine creates 4-F-L-Phe, a molecule with unique physicochemical properties. The high electronegativity and small size of the fluorine atom can alter the electronic distribution and conformation of a peptide backbone, leading to improved biological activity.[4] This makes 4-F-L-Phe a valuable building block in the synthesis of novel therapeutics, from anticancer agents to neurological drugs.[1][2]

The central challenge for researchers is that impurities, particularly the D-enantiomer or other positional isomers, can have unintended and potentially detrimental biological effects. They can also complicate structural analysis and compromise the integrity of downstream applications. Therefore, sourcing 4-F-L-Phe with the highest chemical and chiral purity is not merely a matter of quality control but a fundamental prerequisite for reproducible and reliable scientific outcomes.

Section 1: Defining "High-Purity" this compound

For pharmaceutical applications, "high-purity" is a multi-faceted term encompassing chemical purity, enantiomeric excess, and the absence of residual solvents or other contaminants. A supplier's Certificate of Analysis (CofA) is the primary document that quantifies these attributes.

Key Purity Specifications:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this value should ideally be ≥99%.[1][] This ensures that other fluorinated isomers or synthesis-related impurities are minimized.

-

Enantiomeric Purity (e.e.): This is arguably the most critical parameter. The presence of the D-enantiomer can interfere with biological assays and lead to off-target effects. Enantiomeric excess should be >99%, as verified by Chiral HPLC.[1]

-

Optical Rotation: A specific optical rotation value, such as -24° ± 1.5° (c=1, water), provides a bulk measure of chiral integrity.[6]

-

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the molecular structure and identity of the compound.

Section 2: Overview of Commercial Suppliers

Sourcing high-purity 4-F-L-Phe requires careful consideration of the supplier's reputation, quality control systems, and documentation. While many companies list the product, those catering specifically to the pharmaceutical and research sectors typically provide more comprehensive analytical data and support.

Table 1: Comparison of Select Commercial Suppliers of this compound

| Supplier | Typical Purity Specification | Analytical Methods Cited | Target Market | Noteworthy Features |

| Chem-Impex | ≥ 99% | HPLC, Chiral HPLC | Research, Pharmaceutical | Provides detailed product specifications and applications.[1] |

| Thermo Scientific Chemicals | ≥98% or ≥97% | Non-aqueous acid-base Titration, Optical Rotation | Research | Offers various grades and quantities.[6][7] |

| Cayman Chemical | ≥98% | Not explicitly detailed on product page, but provides batch-specific data | Biochemical Research | Provides references to literature using their product.[2] |

| BOC Sciences | ≥ 99% | HPLC, Chiral HPLC | Biochemical Research, cGMP manufacturing | Offers scalable production from grams to kilograms and cGMP-compliant facilities.[] |

| Sigma-Aldrich (Merck) | Varies by product | Fmoc solid-phase peptide synthesis suitability noted | Research, Peptide Synthesis | Offers derivatives like Fmoc-protected versions for peptide synthesis.[8] |

Disclaimer: This table is not exhaustive and represents a snapshot of available information. Researchers should always request the most current, lot-specific Certificate of Analysis before purchasing.

Section 3: A Protocol for Supplier Qualification

Selecting the right supplier is a critical step that validates the entire research workflow. A systematic approach ensures that the material meets the stringent requirements of your experiments.

Step-by-Step Supplier Evaluation Protocol:

-

Initial Screening: Identify potential suppliers based on catalog listings and their stated focus on amino acids for pharmaceutical or research use.

-

Request Documentation: Contact the technical service departments of shortlisted suppliers. Request a lot-specific Certificate of Analysis (CofA) for 4-F-L-Phe. Do not rely solely on the general specifications listed on the website.

-

CofA Scrutiny:

-

Verify Purity: Confirm that both chemical and chiral purity meet your minimum requirement (ideally ≥99%).

-

Check Analytical Methods: Ensure that HPLC and Chiral HPLC are used.[1][] Look for evidence of structural confirmation (e.g., NMR, MS).

-

Assess Traceability: The CofA should have a unique lot number, analysis date, and release signature from the quality control department.

-

-

In-House Verification (Recommended): Upon receipt of the material, it is best practice to perform an in-house identity and purity check. This can be as simple as a melting point determination or as comprehensive as repeating the HPLC analysis. This step provides ultimate validation of the supplier's claims.

-

Supplier Relationship: Consider factors like technical support responsiveness, availability of stock, and whether they can provide larger, GMP-grade batches if your project progresses towards clinical development.[][9]

The following diagram illustrates this logical workflow for qualifying a supplier.

Caption: Workflow for qualifying a commercial supplier of 4-F-L-Phe.

Section 4: Best Practices for Handling and Analysis

Proper handling and storage are crucial to maintain the purity of 4-F-L-Phe.

-

Storage: The material should be stored at the recommended temperature, typically 0-8°C or -20°C, to prevent degradation.[1][2] It should be kept in a tightly sealed container, protected from light and moisture.

-

Solubility: 4-F-L-Phe is soluble in water and dilute acids like 0.5M HCl.[7] For cell culture or in vivo work, it is often dissolved in buffers like PBS (pH 7.2).[2]

-

Analytical Verification: As mentioned, HPLC is the gold standard for purity assessment. Chiral HPLC methods, often using columns like Daicel Chiralcel, are necessary to resolve the S- and R-enantiomers.[10]

Example Protocol: Chiral HPLC Analysis

This is an illustrative protocol based on common methods; specific parameters must be optimized for your system and column.

-

Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).

-

Mobile Phase: A non-polar/polar mixture, such as n-hexane and isopropanol (e.g., 95:5 v/v).[10]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.[10]

-

Detection: UV detector at a wavelength appropriate for the phenyl ring (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of 4-F-L-Phe in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The L- and D-enantiomers will elute at different retention times. Calculate the enantiomeric excess (e.e.) by integrating the peak areas: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

Conclusion

The successful application of this compound in drug development and advanced biological research is inextricably linked to the purity of the starting material. Researchers must adopt a rigorous, evidence-based approach to sourcing this critical reagent. This involves moving beyond catalog specifications to demand and scrutinize lot-specific analytical data, particularly for chemical and enantiomeric purity verified by HPLC. By implementing the qualification workflow and best practices outlined in this guide, scientists can ensure the integrity of their materials, leading to more reliable, reproducible, and impactful research outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L19934.06 [thermofisher.com]

- 7. This compound, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Fmoc-Phe(4-F)-OH | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - Creative Peptides [creative-peptides.com]

- 10. mdpi.com [mdpi.com]

The Strategic Incorporation of 4-Fluoro-L-phenylalanine: A Technical Guide to Engineering Novel Protein Function

Foreword: Beyond the Canonical Twenty

In the intricate world of protein engineering and drug development, the ability to precisely modulate the structure and function of proteins is paramount. While the twenty canonical amino acids provide a vast chemical space, the introduction of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for innovation. Among these, 4-fluoro-L-phenylalanine (4-F-Phe), a seemingly subtle modification of its natural counterpart, has emerged as a powerful tool for dissecting and engineering protein behavior. This guide provides an in-depth exploration of the core principles, methodologies, and applications of 4-F-Phe in protein engineering, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.

The Physicochemical Advantage of Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the para position of the phenylalanine ring is a minimalist alteration with profound consequences. The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional stability of the C-F bond—impart a range of advantageous physicochemical characteristics to the amino acid and, by extension, the proteins into which it is incorporated.[1][2][3]

-

Modulated Electronic Properties: The high electronegativity of fluorine alters the electronic distribution of the aromatic ring.[1] This can influence cation-π and other non-covalent interactions that are often critical for molecular recognition and receptor binding.[1]

-

Enhanced Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of peptides and proteins, rendering them less susceptible to enzymatic degradation.[1][2] Incorporation of fluorinated aromatic amino acids can also enhance the thermal and chemical stability of proteins.[2]

-

A Sensitive Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers a sensitive and non-invasive window into the local environment of the fluorinated residue, enabling the study of protein structure, dynamics, and interactions with minimal perturbation.[4][5]

Methodologies for Incorporating this compound

The choice of methodology for incorporating 4-F-Phe depends on several factors, including the desired location of the ncAA (site-specific vs. global), the length of the polypeptide, and the required yield.

In Vivo Site-Specific Incorporation

The site-specific incorporation of 4-F-Phe into proteins within living cells (both prokaryotic and eukaryotic) is a powerful technique that relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7][8][9] This system hijacks the cell's translational machinery to insert the ncAA at a specific, user-defined position in the polypeptide chain, typically encoded by a nonsense codon such as the amber stop codon (UAG).[6][7]

Experimental Workflow: Site-Specific Incorporation in E. coli

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Detailed Protocol: Site-Specific Incorporation of 4-F-Phe in E. coli

-

Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[7]

-

Starter Culture: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.[3][6] Incubate overnight at 37°C. The following day, inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.[3][7]

-

Expression Culture: Inoculate a large-scale culture (e.g., 1 L of LB medium with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3][6][7]

-

Addition of 4-F-Phe and Induction: Add 4-F-Phe to a final concentration of 1 mM.[3][7] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[7]

-

Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for efficient protein expression and incorporation of the ncAA.[3][7]

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard protocols appropriate for its purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[7]

-

Analysis: Confirm the successful incorporation of 4-F-Phe at the desired site by mass spectrometry.[7]

Solid-Phase Peptide Synthesis (SPPS)

For shorter peptides (typically up to ~50 amino acids), SPPS offers a robust and precise method for incorporating 4-F-Phe at any desired position.[6] This in vitro chemical synthesis approach provides 100% incorporation efficiency at the specified site.[6]

Experimental Workflow: Solid-Phase Peptide Synthesis

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Applications of this compound in Protein Engineering

The unique properties of 4-F-Phe have been leveraged in a wide array of applications, from fundamental studies of protein biophysics to the development of novel therapeutics.

Probing Protein Structure and Dynamics with ¹⁹F NMR

The incorporation of 4-F-Phe provides a powerful tool for ¹⁹F NMR studies of proteins.[4] The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes, protein folding and unfolding events, and ligand binding.[4][10] For instance, ¹⁹F NMR studies of 4-F-Phe-labeled intestinal fatty acid binding protein have revealed conformational heterogeneity in the native state.[10]

Enhancing Protein and Peptide Stability

The incorporation of fluorinated amino acids can enhance the thermal and metabolic stability of proteins and peptides.[2][11][12] This is particularly valuable in the development of therapeutic peptides, where increased stability can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[1][2]

Modulating Biological Activity and Drug Development

The substitution of phenylalanine with 4-F-Phe can significantly alter the biological activity of peptides and proteins. This has been exploited in drug development to enhance receptor binding affinity, improve enzyme inhibition, and increase the potency of therapeutic peptides.[1][11]

Quantitative Data on Biological Activity

| Compound/Peptide | Target/Cell Line | Effect of 4-F-Phe Incorporation | Reference |

| Biphalin Analogs | μ- and δ-Opioid Receptors | Significantly enhanced binding affinity | [13] |

| This compound | MCF-7 (Breast Cancer) | Inhibits cell growth (IC₅₀ = 11.8 μM) | [14] |

| Antimicrobial Peptides | Various Bacteria | Enhanced antimicrobial potency and stability | [1] |

One notable example is the opioid peptide biphalin, where replacing phenylalanine with 4-F-Phe dramatically increases its affinity for both μ- and δ-opioid receptors.[13] This highlights the potential of 4-F-Phe in designing more potent and selective therapeutics.

Signaling Pathway Modulation by 4-F-Phe-Containing Peptides

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The successful incorporation of 4-F-Phe is not merely assumed but is rigorously verified at multiple stages. For instance, in the in vivo incorporation workflow, the use of selective media ensures the maintenance of the necessary plasmids. Furthermore, the final analysis by mass spectrometry provides unambiguous confirmation of the presence and location of the ncAA in the purified protein. Similarly, in SPPS, each coupling and deprotection step can be monitored to ensure high efficiency, and the final product is validated by HPLC and mass spectrometry.

Conclusion and Future Perspectives

This compound has proven to be an invaluable tool in the protein engineer's arsenal. Its unique combination of minimal steric perturbation and significant electronic modulation allows for the fine-tuning of protein properties in ways that are often not achievable with canonical amino acids. From elucidating fundamental principles of protein folding and function to designing next-generation peptide therapeutics, the applications of 4-F-Phe are vast and continue to expand. As our ability to engineer orthogonal translational machinery becomes more sophisticated, we can anticipate the development of even more powerful tools for incorporating 4-F-Phe and other ncAAs with greater efficiency and fidelity, further pushing the boundaries of protein design and synthetic biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Stability of 4-fluoro-L-phenylalanine in Solution

Foreword: The Critical Role of Stability in Application

4-Fluoro-L-phenylalanine (4-F-Phe), a non-proteinogenic amino acid, has garnered significant interest within the realms of drug discovery, protein engineering, and metabolic research. Its incorporation into peptides and proteins can confer advantageous properties, including enhanced metabolic stability, altered receptor binding affinities, and improved therapeutic efficacy.[1][2] The fluorine atom, with its high electronegativity and minimal steric bulk, subtly modifies the electronic properties of the phenyl ring, influencing critical molecular interactions.[2] However, the successful application of 4-F-Phe is contingent upon a thorough understanding of its chemical stability in solution, a factor that directly impacts formulation, storage, and ultimately, in vivo performance. This guide provides a comprehensive technical overview of the factors governing the stability of this compound in solution, outlines potential degradation pathways, and presents robust methodologies for its assessment.

Physicochemical Properties and Intrinsic Stability

This compound is a white to off-white crystalline solid with a molecular weight of 183.18 g/mol .[3] The carbon-fluorine (C-F) bond is exceptionally strong and is generally considered to be highly stable, contributing to the increased metabolic stability observed when 4-F-Phe is incorporated into peptides.[1] While the solid form is stable for years when stored at -20°C, its stability in solution is a more complex issue, influenced by a variety of environmental factors.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem CID: 716312[5] |

| Molecular Weight | 183.18 g/mol | PubChem CID: 4654[3] |

| Appearance | White to off-white powder/crystals | Sigma-Aldrich[6] |

| Melting Point | ~253-255 °C (decomposes) | Sigma-Aldrich[6] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[4] |

Factors Influencing the Stability of this compound in Solution

The stability of this compound in an aqueous environment is not absolute and can be compromised by several factors. A systematic evaluation of these factors is crucial during drug development and for defining appropriate storage and handling conditions.

Influence of pH

Effect of Temperature

Temperature is a key factor in accelerating chemical degradation. Elevated temperatures can provide the activation energy required for degradative reactions to occur. For phenylalanine, high-temperature water treatment has been shown to induce decarboxylation.[8] It is plausible that 4-F-Phe could undergo similar thermal degradation. Therefore, solutions of 4-F-Phe intended for long-term storage should be kept at refrigerated or frozen temperatures to minimize thermal decomposition.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. The aromatic ring in 4-F-Phe is a chromophore that can absorb UV light. While the C-F bond is strong, photodegradation can lead to the formation of reactive species and subsequent decomposition. Studies on other fluorinated aromatic compounds have shown that photolysis can lead to the formation of various byproducts, and the degradation pathways are often pH-dependent.[9] For fluorophores attached to proteins, adjacent amino acid residues have been shown to influence their photostability.[10]

Oxidative Stress

Reactive oxygen species (ROS), such as hydrogen peroxide, can lead to oxidative degradation of amino acids. The aromatic ring of phenylalanine is susceptible to oxidation, leading to the formation of hydroxylated derivatives. It is conceivable that 4-F-Phe could also be susceptible to oxidative degradation, potentially leading to hydroxylation of the aromatic ring or other oxidative modifications.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported in the literature, we can hypothesize potential routes based on the known degradation of L-phenylalanine.[11] These pathways provide a framework for designing stability studies and for the identification of potential degradants.

Analogy to L-phenylalanine Degradation

The major in vivo metabolic pathway for L-phenylalanine is hydroxylation to L-tyrosine. However, minor degradation pathways include transamination and decarboxylation.[11]

-

Transamination: The amino group of 4-F-Phe could be transferred to an α-keto acid, yielding 4-fluorophenylpyruvic acid.

-

Decarboxylation: The carboxylic acid group could be removed, resulting in the formation of 4-fluorophenethylamine.

-

Deamination: The amino group could be removed to form 4-fluorophenylpropionic acid.

-

Aromatic Ring Opening/Modification: While less common under physiological conditions, harsh chemical or photochemical stress could potentially lead to the cleavage or modification of the fluorinated aromatic ring.

The following diagram illustrates these hypothesized degradation pathways.

Caption: Hypothesized degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector are the methods of choice.

Recommended Analytical Technique: UPLC-MS/MS

For the analysis of this compound and its potential degradants, a UPLC-tandem mass spectrometry (UPLC-MS/MS) method is highly recommended.[12][13]

-

Selectivity and Sensitivity: UPLC provides excellent chromatographic resolution, while MS/MS offers unparalleled selectivity and sensitivity, allowing for the detection and quantification of trace-level degradants even in complex matrices.

-

Structural Elucidation: The fragmentation patterns obtained from MS/MS can aid in the structural elucidation of unknown degradation products.

Table 2: Key Parameters for a Stability-Indicating UPLC-MS/MS Method

| Parameter | Recommended Condition/Setting | Rationale |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) | Provides good retention and separation of polar amino acids and their less polar degradants. |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile (gradient elution) | Common mobile phase for reversed-phase chromatography of small molecules, compatible with MS detection. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive for quantification and identification of degradants. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to provide good ionization efficiency for the amino group of 4-F-Phe. |

| MRM Transitions | Parent ion > Fragment ion(s) | Specific transitions for 4-F-Phe and potential degradants should be optimized for quantification. |

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is crucial to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. The following protocols are designed as a starting point for a comprehensive forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Materials and Reagents

-

This compound (high purity)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Class A volumetric flasks and pipettes

-

pH meter

-

UPLC-MS/MS system

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

-

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC-grade water.

Stress Conditions

For each condition, a control sample (working solution stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

-

To 1 mL of the working solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 80°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to an appropriate concentration for UPLC-MS/MS analysis.

-

To 1 mL of the working solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 80°C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

To 1 mL of the working solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Dilute with the mobile phase for analysis.

-

Place the working solution in a sealed vial and incubate at 80°C for 7 days.

-

At specified time points, withdraw an aliquot.

-

Cool to room temperature and dilute with the mobile phase for analysis.

-

Place the working solution in a photostability chamber and expose it to a light source with a combined UV and visible output (e.g., Option 2 of the ICH Q1B guideline).

-

Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to exclude light.

-

At specified time points, withdraw aliquots from both the exposed and control samples.

-

Dilute with the mobile phase for analysis.

Conclusion and Future Perspectives

A comprehensive understanding of the stability of this compound in solution is paramount for its successful application in research and drug development. While the inherent strength of the C-F bond suggests good stability, this guide highlights the importance of systematically evaluating the impact of pH, temperature, light, and oxidative stress. The proposed forced degradation study, coupled with a sensitive and selective UPLC-MS/MS method, provides a robust framework for elucidating potential degradation pathways and identifying critical quality attributes for formulations containing this valuable non-proteinogenic amino acid. Further research is warranted to definitively characterize the degradation products and kinetics under various conditions, which will ultimately facilitate the development of stable and efficacious this compound-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]

- 7. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Effects of Fluorination on Phenylalanine Properties

An In-depth Technical Guide:

Introduction: The Strategic Imperative of Fluorination

In the landscape of medicinal chemistry and drug development, the substitution of hydrogen with fluorine is a premier strategy for fine-tuning the properties of bioactive molecules.[1][2] Fluorine, being similar in size to hydrogen but possessing the highest electronegativity, imparts a unique combination of steric subtlety and potent electronic influence.[3] When applied to amino acids, this "fluorine effect" can profoundly modulate acidity, lipophilicity, conformation, and metabolic stability.[1]

This guide focuses on phenylalanine (Phe), an aromatic amino acid whose benzyl side chain is a frequent participant in critical biological interactions, from protein folding to ligand recognition.[4] By introducing fluorine atoms to its phenyl ring, we can create powerful molecular tools. These fluorinated phenylalanine (F-Phe) analogs serve not only as building blocks for more stable and potent peptide therapeutics but also as sensitive probes for exploring complex biological systems.[3][5] This document provides an in-depth exploration of the causal effects of fluorinating phenylalanine, from its fundamental physicochemical alterations to its synthesis and application in advanced research, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Fluorine Effect: Modulating Core Physicochemical Properties

The introduction of fluorine onto the phenyl ring of phenylalanine instigates a cascade of changes in its fundamental properties. These alterations are not merely academic; they are the mechanistic basis for the enhanced performance of F-Phe-containing molecules in biological systems.

Electronic Effects and Acidity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. When fluorine is attached to the phenyl ring, this effect propagates through the molecule, influencing the acidity of the carboxylic acid and the basicity of the amine group. The electron density is pulled away from the backbone, stabilizing the carboxylate anion (COO⁻) and making the carboxylic acid more acidic (a lower pKa). Conversely, it destabilizes the protonated amine (NH₃⁺), making the amine group less basic (a lower pKa). This modulation can alter the charge state of the amino acid at a given pH, influencing its interactions with biological targets.[2]

Lipophilicity (logP) and Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes.[6] The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity, extensive fluorination can sometimes decrease it due to polarity effects.[7][8] This modulation is a key tool for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. Increased affinity for lipid environments, when correctly balanced, can be crucial for enhancing membrane permeability and bioavailability.[2][6]

Conformational Preferences and Intermolecular Interactions

Fluorination alters the electronic landscape of the phenyl ring, which has significant consequences for its non-covalent interactions. The electron-rich π-system of a standard phenylalanine ring readily participates in cation-π interactions. Fluorination withdraws electron density from the ring, which can weaken these interactions.[4][9] This effect allows researchers to systematically "tune" the strength of aromatic interactions to probe their importance in protein stability and function.[10] Furthermore, the steric and electronic effects of fluorine can influence the three-dimensional structure of peptides, potentially leading to increased binding affinity and specificity by favoring a more bioactive conformation.[2][11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between L-phenylalanine and two of its fluorinated derivatives. This quantitative data highlights the direct impact of fluorine substitution.

| Property | L-Phenylalanine | 4-Fluoro-L-phenylalanine | 3,5-Difluoro-DL-phenylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀FNO₂[12] | C₉H₉F₂NO₂[13] |

| Molecular Weight | 165.19 g/mol | 183.18 g/mol [12] | 201.17 g/mol [13] |

| pKa (Carboxylic Acid) | ~1.83[14] | ~2.2[15] | ~1.8 - 2.2 (estimated)[13] |

| pKa (Amine) | ~9.13[14] | ~9.08[15] | ~9.1 - 9.2 (estimated)[13] |

| logP (Octanol/Water) | -1.38 | -1.9 (computed)[12] | -1.2 (computed for L-enantiomer)[13] |

Section 2: Synthesis of Fluorinated Phenylalanine Derivatives

The practical application of F-Phe analogs is contingent on their efficient and scalable synthesis. A variety of methods have been developed, ranging from classical organic chemistry approaches to specialized techniques for radiolabeling.

Common synthetic strategies include palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), asymmetric hydrogenation of fluorinated precursors, and direct electrophilic fluorination using reagents like Selectfluor.[1][16] For applications in Positron Emission Tomography (PET), direct radiofluorination using [¹⁸F]F₂ or [¹⁸F]AcOF is employed to produce radiolabeled tracers.[1][17]

Experimental Protocol: Synthesis of 4-Fluorophenylalanine via Photooxidative Cyanation

This protocol describes a protecting group-free synthesis of 4-fluorophenylalanine hydrochloride, adapted from a reported method.[1] This approach is notable for its operational simplicity.

Materials:

-

4-Fluorobenzylamine

-

Tetraphenylporphyrin (Tpp)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

30% Hydrochloric Acid (HCl) aq.

-

Acetic Acid

Procedure:

-

Photooxidation: In a suitable photochemical reactor, dissolve 4-fluorobenzylamine in methanol. Add a catalytic amount of tetraphenylporphyrin (Tpp) as a photosensitizer.

-

Cyanation: While irradiating with a suitable light source (e.g., a high-pressure sodium lamp) and bubbling oxygen through the solution, add an aqueous solution of sodium cyanide (NaCN) dropwise. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction proceeds via a singlet oxygen-driven photooxidative cyanation to form the intermediate fluorinated α-amino nitrile.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to remove the Tpp catalyst.

-

Hydrolysis: To the aqueous layer containing the α-amino nitrile, add a mixture of 30% aqueous HCl and acetic acid. Heat the mixture to reflux. The acid mediates the hydrolysis of the nitrile to a carboxylic acid.

-

Isolation: After hydrolysis is complete (monitored by LC-MS), cool the reaction mixture and concentrate it under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluorophenylalanine hydrochloride (49a).

Section 3: Impact on Peptide and Protein Structure and Function

The true power of F-Phe analogs is realized when they are incorporated into larger biomolecules. Their unique properties translate directly into enhanced stability, modified function, and new avenues for biological investigation.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol). This makes the C-F bond much more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that often hydroxylate aromatic rings as a primary metabolic pathway.[2][18] Incorporating F-Phe into a peptide therapeutic can therefore block sites of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[1][19]

Modulating Protein Folding and Stability

Fluorinated aromatic amino acids can significantly influence protein stability.[1][20] The increased hydrophobicity of F-Phe can enhance binding affinity in hydrophobic pockets and strengthen hydrophobic cores that drive protein folding.[3] This can lead to increased thermal stability and resistance to proteolysis.[1] Conversely, as mentioned earlier, the altered electronic properties can destabilize specific cation-π interactions, providing a precise tool to dissect the energetic contributions of such interactions to the overall stability of a protein.[3][4]

Methods for Peptide Labeling

Several robust methods exist for incorporating F-Phe into peptides and proteins, the choice of which depends on the desired scale, peptide length, and site-specificity.[21]

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Biosynthetic Incorporation | Enzymatic Ligation |

| Peptide Length | Typically up to ~50 amino acids | Full-length proteins, large peptides | Ligation of two smaller fragments |

| Typical Crude Yield | Variable, >80% for short peptides | Highly variable, depends on expression | Generally high, can be >90% |

| Final Purity | >95-99% achievable with HPLC | >95% achievable with chromatography | >95% achievable with chromatography |

| Incorporation | 100% at desired position | Site-specific using orthogonal tRNA/synthetase pairs | Site-specific at ligation junction |

| Key Advantage | Precise control, any sequence | Large proteins, in-vivo production | Modular assembly of large proteins |

| Reference | [21] | [4][21] | [21] |

Section 4: Advanced Applications and Characterization Techniques

Beyond creating more robust therapeutics, F-Phe analogs are instrumental as probes in advanced biochemical and biomedical research.

¹⁹F NMR Spectroscopy for Structural Biology

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[22][23] Since proteins do not naturally contain fluorine, incorporating an F-Phe provides a clean spectroscopic window with no background signal. The ¹⁹F chemical shift is exquisitely sensitive to its local chemical environment.[24] This allows researchers to monitor conformational changes, protein dynamics, and ligand binding in real-time with atomic-level precision, all with minimal perturbation to the protein's overall structure.[3][22]

Positron Emission Tomography (PET) Imaging

Amino acid metabolism is often upregulated in tumor cells to support rapid proliferation. This provides a window for molecular imaging. Phenylalanine analogs labeled with the positron-emitting isotope fluorine-18 (¹⁸F), such as [¹⁸F]fluoro-L-phenylalanine, can be used as radiotracers for PET imaging.[1][25] These tracers are taken up by cancer cells via amino acid transporters, allowing for the non-invasive visualization of tumors and the monitoring of therapy response.[1][26]

Conclusion and Future Outlook

The strategic fluorination of phenylalanine is a testament to the power of subtle chemical modification. By leveraging the unique properties of fluorine, we can transform a simple amino acid into a sophisticated tool that addresses key challenges in drug development and biomedical research. The effects are multifaceted, ranging from enhancing metabolic stability and modulating biological activity to enabling advanced characterization through ¹⁹F NMR and PET imaging.[1][3] As our ability to synthesize and incorporate these analogs becomes more refined, fluorinated phenylalanine will continue to be a cornerstone in the design of next-generation peptide therapeutics and a critical probe for unraveling the complexities of biological systems.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. keyorganics.net [keyorganics.net]

- 9. researchgate.net [researchgate.net]

- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fhi.mpg.de [fhi.mpg.de]

- 12. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 26. Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Core Handling and Storage of 4-fluoro-L-phenylalanine

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the essential handling and storage protocols for 4-fluoro-L-phenylalanine. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring both the integrity of the compound and the safety of laboratory personnel.

Introduction: The Significance of this compound in Research and Development

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids naturally encoded in the genome.[1][2] Its unique structure, where a fluorine atom replaces a hydrogen at the para position of the phenyl ring, imparts valuable properties for scientific investigation.[3][4] This substitution makes it a crucial tool in drug development, protein engineering, and as a substrate for enzymes like tyrosine hydroxylase.[4][5][6] The fluorine atom can enhance the stability and binding affinities of peptides, making it a valuable building block in the synthesis of novel therapeutics.[5][7] Given its role as a phenylalanine antagonist that can inhibit protein synthesis, understanding its properties is paramount for accurate and reproducible experimental outcomes.[1][3]

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀FNO₂ | [3][5][8] |

| Molecular Weight | 183.18 g/mol | [3][8] |

| Appearance | White to off-white powder or crystalline solid | [3][5][8] |

| Melting Point | Approximately 240-255 °C (decomposes) | [4][8][9] |

| Solubility | Soluble in water and 0.5M HCl (50 mg/ml). Also soluble in PBS (pH 7.2) at 5 mg/ml. Soluble in various organic solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][4][6][9] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, and may cause skin and eye irritation.[2] It is imperative to handle this compound with the appropriate safety precautions.

Primary Hazards:

-

Acute Toxicity (Oral): Harmful if ingested.[2]

-

Skin Irritation: May cause irritation upon contact.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[8][10] Nitrile gloves are a suitable choice.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[8][10]

-

Respiratory Protection: While no special respiratory protection is needed under normal use with adequate ventilation, a particle filter respirator may be necessary if handling large quantities or if dust formation is likely.[8] All handling of the solid form should be performed in a certified chemical fume hood to minimize inhalation risk.[11]

Long-Term Storage: Ensuring Compound Stability

The stability of this compound is paramount for the reliability of experimental results. While generally stable, improper storage can lead to degradation.[6]

Optimal Storage Conditions:

-

Temperature: For long-term stability (≥ 4 years), storage at -20°C is recommended.[1] For shorter-term storage, some suppliers suggest 0-8°C.[5] To ensure the longest possible shelf-life and minimize degradation, a consistent temperature of -20°C is the best practice.

-

Atmosphere: Store in a tightly sealed container in a dry and well-ventilated place.[8][11] For enhanced stability, particularly for long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to protect against potential oxidation.[12]

-

Light: this compound may be light-sensitive.[13][14] It is crucial to store it in a light-protected container, such as an amber vial, or within a dark storage location.[12]

-

Moisture: This compound can be sensitive to moisture.[12] Ensure the storage container is well-sealed and stored in a dry environment. The use of a desiccant in the secondary storage container can provide additional protection against moisture.[12]

Incoming Compound Workflow:

Caption: Workflow for receiving and storing this compound.

Experimental Protocols: Safe and Effective Handling

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. The causality behind each step is explained to provide a deeper understanding.

Objective: To prepare a sterile, accurate stock solution for use in experiments.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., sterile water, PBS, or DMSO)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Pre-equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which could lead to degradation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. Avoid creating dust.

-

Solubilization: Add the desired volume of solvent to the vial containing the weighed powder. The choice of solvent will depend on the experimental requirements. For aqueous solutions, warming and sonication may be necessary to achieve full dissolution.[15][16]

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Sterilization: If for use in cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Stock Solution Preparation Workflow:

Caption: Step-by-step workflow for preparing a stock solution.

Aliquoting and Storage of Solutions

To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot stock solutions.

Protocol:

-

Dispense Aliquots: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Labeling: Label each aliquot with the same information as the stock solution.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[15][16]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[8] Remove any contaminated clothing. If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention.[8]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[8] Seek medical attention if symptoms occur.

-

Spills: For small spills, ensure adequate ventilation and wear appropriate PPE.[10] Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8][10] For large spills, evacuate the area and contact the institution's emergency response team.[11]

Waste Disposal

All waste containing this compound should be handled as chemical waste and disposed of according to institutional and local regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

The effective and safe use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and the implementation of rigorous handling and storage protocols. By adhering to the guidelines outlined in this document, scientists can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 13. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. This compound | CAS#:51-65-0 | Chemsrc [chemsrc.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

Methodological & Application

protocol for incorporating 4-fluoro-L-phenylalanine into proteins in E. coli

Topic: Protocol for Site-Specific Incorporation of 4-fluoro-L-phenylalanine into Proteins in E. coli

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful expansion of the genetic code, enabling novel biochemical studies and the development of next-generation protein therapeutics.[1] this compound (4-F-Phe), a fluorinated analog of phenylalanine, is of particular interest. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can modulate the physicochemical properties of proteins, such as stability and binding affinity, without imposing significant steric hindrance.[2][3] Furthermore, the ¹⁹F nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions.[4][5] This guide provides a comprehensive, field-proven protocol for the efficient and high-fidelity incorporation of 4-F-Phe into a target protein at a specific site using an engineered Escherichia coli expression system. We delve into the underlying molecular principles, offer a detailed step-by-step methodology, and provide a robust framework for troubleshooting and verification, designed for researchers in molecular biology, protein engineering, and drug development.

Scientific Principles: Expanding the Genetic Code for 4-F-Phe

The central challenge in incorporating a "21st" amino acid is to assign it a unique codon that is not already used for one of the canonical 20 amino acids. This is achieved by hijacking the cellular translational machinery through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair .[6]

-

Orthogonality: An orthogonal system is one that functions independently of the host's endogenous translational components. The engineered aaRS must not charge any of the host's native tRNAs, and the engineered tRNA must not be recognized by any of the host's native synthetases.[7] This mutual exclusivity prevents the widespread, random incorporation of the ncAA and ensures fidelity. The first successful orthogonal pair demonstrated in E. coli was derived from the archaeon Methanocaldococcus jannaschii (M. jannaschii) TyrRS/tRNATyr.[1][7] This pair has been evolved through directed evolution to specifically recognize and charge 4-F-Phe.

-

Nonsense Codon Suppression: The most common strategy for encoding the ncAA is to reassign a stop codon. The UAG (amber) stop codon is typically chosen as it is the least frequently used termination signal in E. coli.[1][8] The orthogonal tRNA is engineered to have a CUA anticodon, which recognizes the UAG codon on the mRNA. When the ribosome encounters the UAG codon, this suppressor tRNA, charged with 4-F-Phe by the orthogonal aaRS, outcompetes the native Release Factor 1 (RF1), which would normally terminate translation.[1] This competition is a critical factor affecting the yield of the full-length, ncAA-containing protein. To bolster efficiency, specialized E. coli strains have been developed where the gene for RF1 (prfA) has been knocked out and all essential UAG stop codons in the genome have been replaced with UAA or UGA codons.[6][9]

Caption: Fig 1. Mechanism of site-specific 4-F-Phe incorporation.

Experimental Workflow Overview

The successful production of a protein containing 4-F-Phe involves a multi-stage process, from initial cloning to final verification. Each step is critical for maximizing both the yield and fidelity of incorporation.

Caption: Fig 2. General workflow for producing a 4-F-Phe-containing protein.

Detailed Experimental Protocol

This protocol is optimized for the pEVOL plasmid system, which co-expresses an evolved M. jannaschii TyrRS variant and its cognate tRNATyrCUA, and is widely used for incorporating 4-F-Phe and its analogs.[2][10]

Part A: Materials and Reagents

-

E. coli Strain: BL21(DE3) is a robust strain for general purposes.[11] For enhanced yields, consider using an RF1-deficient strain such as B-95.ΔA.[1]

-

Plasmids:

-

Expression Plasmid: Your gene of interest cloned into a suitable expression vector (e.g., pET series), with an in-frame amber stop codon (TAG) engineered at the desired site of incorporation.

-

Orthogonal Pair Plasmid: pEVOL-p-F-Phe (or equivalent plasmid expressing a 4-F-Phe-specific synthetase and suppressor tRNA).

-

-

Non-Canonical Amino Acid: this compound (p-F-Phe).

-

Media and Buffers:

-

Luria-Bertani (LB) Broth.

-

M9 Minimal Media supplemented with 0.4% glucose, 2 mM MgSO₄, and 100 µM CaCl₂.

-

Appropriate antibiotics for both plasmids.

-

-

Inducers:

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-Arabinose.

-

Part B: Step-by-Step Protein Expression

-

Transformation:

-

Co-transform chemically competent E. coli cells with the expression plasmid and the pEVOL-p-F-Phe plasmid.

-

Plate on an LB agar plate containing the appropriate antibiotics for both plasmids.

-

Incubate overnight at 37°C.

-

-

Starter Culture:

-

Inoculate a single colony into 10 mL of LB broth with antibiotics.

-

Grow overnight at 37°C with shaking (200-250 rpm).

-

-

Expression Culture:

-

Inoculate 1 L of M9 minimal media (supplemented as described in Part A) with the 10 mL overnight starter culture.

-

Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-